Synthetic Accessibility: Comparative Yield in Cyanation of 4-Methylpyridine N-Oxide
The synthesis of 2-cyano-4-methylpyridine via cyanation of 4-methylpyridine N-oxide can be achieved with a reported yield of 80% using trimethylsilyl cyanide and diethyl phosphite under mild conditions [1]. In contrast, an alternative synthesis route involving a dimethyl sulfate-mediated cyanation of 4-methylpyridine N-oxide has been reported to yield the product in 42% yield . This demonstrates that the choice of synthetic methodology significantly impacts the yield, and that the compound is accessible in high yields under optimized conditions.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 80% isolated yield |
| Comparator Or Baseline | 42% isolated yield (alternative synthetic route) |
| Quantified Difference | 38 percentage point increase |
| Conditions | Reaction of 4-methylpyridine N-oxide with trimethylsilyl cyanide, diethyl phosphite, CCl4, and Et3N in acetonitrile at room temperature for 6 h [1] vs. reaction with dimethyl sulfate and potassium cyanide |
Why This Matters
Higher synthetic yields translate directly to lower cost of goods and more efficient use of raw materials, which is a critical factor in both academic research and industrial procurement.
- [1] Dmaee.cn. (2023). Preparation and application of 2-cyano-4-methylpyridine. Retrieved from http://dmaee.cn/preparation-and-application-of-2-cyano-4-methylpyridine_industrial-additives/ View Source
